molecular formula C13H12N2O B11116852 4-methyl-N-(pyridin-3-yl)benzamide

4-methyl-N-(pyridin-3-yl)benzamide

Cat. No.: B11116852
M. Wt: 212.25 g/mol
InChI Key: RSZXSEGUKBAUIU-UHFFFAOYSA-N
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Description

4-Methyl-N-(pyridin-3-yl)benzamide is a benzamide derivative featuring a methyl-substituted benzene ring linked via an amide bond to a pyridin-3-yl group. This scaffold is prevalent in kinase inhibitors due to its ability to engage in hydrogen bonding and hydrophobic interactions with target proteins. The compound has been synthesized through Mannich-type reactions, as demonstrated in , where it serves as a precursor for thiazole-containing analogs (e.g., 4a and 4b) with morpholinomethyl or methylpiperazine substituents . Key spectral data (1H/13C NMR, HRMS) confirm its structural integrity, with a melting point of 180–182 °C and molecular formula C22H26N5OS .

Properties

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

4-methyl-N-pyridin-3-ylbenzamide

InChI

InChI=1S/C13H12N2O/c1-10-4-6-11(7-5-10)13(16)15-12-3-2-8-14-9-12/h2-9H,1H3,(H,15,16)

InChI Key

RSZXSEGUKBAUIU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CN=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(3-pyridyl)benzamide typically involves the condensation of 4-methylbenzoic acid with 3-aminopyridine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature, yielding the desired benzamide derivative .

Industrial Production Methods

Industrial production of 4-methyl-N-(3-pyridyl)benzamide may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(3-pyridyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The pyridyl group can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents like bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: 4-methyl-N-(3-pyridyl)benzoic acid.

    Reduction: 4-methyl-N-(3-pyridyl)benzylamine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-methyl-N-(3-pyridyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methyl-N-(3-pyridyl)benzamide involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain kinases, leading to reduced cell proliferation in cancer cells. The exact pathways and targets would depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The benzamide core allows for diverse substitutions, enabling optimization of solubility, binding affinity, and pharmacokinetics. Below is a comparative analysis with prominent analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Key Substituents Molecular Weight Solubility Enhancers Key References
4-Methyl-N-(pyridin-3-yl)benzamide - 4-Methylbenzamide
- Pyridin-3-yl
352.4 g/mol None (parent compound)
Imatinib - 4-Methylpiperazinylmethyl
- Pyridin-3-ylpyrimidin-2-ylamino
493.6 g/mol Methylpiperazine
Nilotinib - Trifluoromethyl
- 4-Methylimidazole
- Pyridin-3-ylpyrimidin-2-ylamino
529.5 g/mol Trifluoromethyl, Imidazole
Ponatinib - Trifluoromethyl
- Imidazo[1,2-a]pyridin-3-ylethynyl
- Methylpiperazine
532.5 g/mol Methylpiperazine

Key Observations :

  • Solubility : Methylpiperazine (e.g., in imatinib and ponatinib) improves aqueous solubility by introducing a protonatable nitrogen, facilitating salt formation and hydrogen bonding .
  • Lipophilicity : The trifluoromethyl group in nilotinib and ponatinib enhances membrane permeability but may reduce solubility without counterbalancing groups .
  • Crystalline Forms : Nilotinib’s sulfate salt () and imatinib’s tartrate salt () demonstrate how salt forms stabilize APIs and improve bioavailability .

Key Observations :

  • Imatinib vs. Nilotinib : Nilotinib’s trifluoromethyl and imidazole groups enhance ABL binding, overcoming imatinib resistance .
  • Ponatinib’s Selectivity : The imidazo[1,2-a]pyridin-3-ylethynyl group enables dual inhibition of BCR-ABL and RET, expanding its therapeutic scope .

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